molecular formula C33H40O21 B2861417 6-Hydroxykaempferol 3-Rutinoside -6-glucoside CAS No. 145134-63-0

6-Hydroxykaempferol 3-Rutinoside -6-glucoside

Cat. No.: B2861417
CAS No.: 145134-63-0
M. Wt: 772.662
InChI Key: NEXCWFVNYYIZCR-AQERXLLFSA-N
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Description

6-Hydroxykaempferol 3-Rutinoside -6-glucoside is a complex organic compound. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities. This compound is characterized by its multiple glycosidic linkages and hydroxyl groups, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxykaempferol 3-Rutinoside -6-glucoside involves multiple steps. The process typically starts with the preparation of the benzopyran core, followed by the introduction of glycosidic linkages. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the glycosidic bonds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxykaempferol 3-Rutinoside -6-glucoside undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzopyran compounds

Scientific Research Applications

6-Hydroxykaempferol 3-Rutinoside -6-glucoside has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Hydroxykaempferol 3-Rutinoside -6-glucoside involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as antioxidant activity by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7,8-trihydroxy-2-phenyl-
  • 4H-1-Benzopyran-4-one, 3-(dimethoxymethyl)-

Uniqueness

Compared to similar compounds, 6-Hydroxykaempferol 3-Rutinoside -6-glucoside stands out due to its multiple glycosidic linkages and extensive hydroxylation

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O21/c1-9-17(37)22(42)25(45)31(49-9)48-8-15-19(39)24(44)27(47)33(52-15)54-30-21(41)16-13(50-28(30)10-2-4-11(35)5-3-10)6-12(36)29(20(16)40)53-32-26(46)23(43)18(38)14(7-34)51-32/h2-6,9,14-15,17-19,22-27,31-40,42-47H,7-8H2,1H3/t9-,14+,15+,17-,18+,19+,22+,23-,24-,25+,26+,27+,31+,32-,33-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXCWFVNYYIZCR-PUWRHKPVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255834
Record name 6-Hydroxykaempferol 3-Rutinoside-6-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

772.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145134-63-0
Record name 6-Hydroxykaempferol 3-Rutinoside-6-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145134-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxykaempferol 3-Rutinoside-6-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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